molecular formula C8H10N2OS B13300189 1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde

1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde

Cat. No.: B13300189
M. Wt: 182.25 g/mol
InChI Key: IBDAJAMKFWDLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₈H₁₀N₂OS It features a cyclobutane ring attached to a carbaldehyde group and a thiadiazole ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The thiadiazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can react with the thiadiazole ring under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde is unique due to the combination of the cyclobutane ring, thiadiazole ring, and aldehyde group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

1-(thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C8H10N2OS/c11-6-8(2-1-3-8)4-7-5-12-10-9-7/h5-6H,1-4H2

InChI Key

IBDAJAMKFWDLCB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CSN=N2)C=O

Origin of Product

United States

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